Glucantime

Vue d'ensemble

Description

L’antimoniate de méglumine est un composé antimonial pentavalent principalement utilisé dans le traitement de la leishmaniose, une maladie causée par des parasites protozoaires du genre Leishmania . Ce composé est administré par injection, soit par voie intramusculaire, soit directement dans la zone infectée . Il est utilisé en médecine depuis 1946 et figure sur la Liste des médicaments essentiels de l’Organisation mondiale de la santé .

Mécanisme D'action

Le mécanisme d’action exact de l’antimoniate de méglumine n’est pas entièrement compris. On pense qu’il implique l’inhibition des activités glycolytiques et oxydatives des acides gras dans le parasite, ce qui conduit à une diminution de la synthèse de l’adénosine triphosphate et à une diminution de la défense antioxydante . Le composé se lie également aux polypeptides et inhibe la topoisomérase de l’ADN et les enzymes glycolytiques .

Analyse Biochimique

Cellular Effects

Meglumine Antimoniate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Meglumine Antimoniate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Meglumine Antimoniate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Meglumine Antimoniate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Meglumine Antimoniate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’antimoniate de méglumine est synthétisé par réaction de l’oxyde d’antimoine(V) avec la méglumine en solution aqueuse . La réaction consiste à ajouter goutte à goutte une solution aqueuse de méglumine à une solution colloïdale d’oxyde d’antimoine(V). Le rapport massique de la méglumine à l’oxyde d’antimoine(V) varie de 1 : 0,5 à 1 : 3. Le pH du mélange réactionnel est ajusté entre 4,0 et 9,0, et la température de réaction est maintenue entre 30 °C et 120 °C .

Méthodes de production industrielle : La production industrielle de l’antimoniate de méglumine suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont soigneusement contrôlées pour garantir la pureté et l’efficacité du produit final. Des procédés de raffinage sont utilisés pour obtenir la qualité souhaitée d’antimoniate de méglumine .

Analyse Des Réactions Chimiques

Types de réactions : L’antimoniate de méglumine subit diverses réactions chimiques, notamment la complexation et l’ionisation. Le composé existe sous une forme zwitterionique entre pH 4,5 et 7,5 .

Réactifs et conditions courantes :

Complexation : L’antimoniate de méglumine forme des complexes avec divers ligands, tels que la β-cyclodextrine et les nucléosides.

Ionisation : Le composé s’ionise en solution aqueuse, son état d’ionisation dépendant du pH.

Principaux produits formés : Les principaux produits formés par les réactions de l’antimoniate de méglumine comprennent ses complexes avec des ligands et ses formes ionisées dans différentes conditions de pH .

4. Applications de la recherche scientifique

L’antimoniate de méglumine a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Meglumine antimoniate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

L’antimoniate de méglumine fait partie du groupe des antimoniaux pentavalents, qui comprend également le stibogluconate de sodium . Comparé à d’autres composés similaires, l’antimoniate de méglumine est unique par sa formulation et ses voies d’administration. Il forme des complexes avec divers ligands, ce qui améliore ses propriétés thérapeutiques .

Composés similaires :

Stibogluconate de sodium : Un autre antimonial pentavalent utilisé dans le traitement de la leishmaniose.

Oxyde d’antimoine(V) : Utilisé dans la synthèse de divers médicaments antimoniaux.

L’antimoniate de méglumine se distingue par ses interactions spécifiques avec les ligands et son efficacité dans le traitement des différentes formes de leishmaniose.

Activité Biologique

Glucantime, also known as meglumine antimoniate, is a pentavalent antimonial compound primarily used in the treatment of leishmaniasis, particularly visceral leishmaniasis (VL) and cutaneous leishmaniasis. Its biological activity is characterized by its mechanism of action against Leishmania parasites, pharmacokinetics, efficacy in clinical settings, and potential side effects.

This compound exerts its antileishmanial effects primarily through the following mechanisms:

- Inhibition of Parasite Metabolism : this compound interferes with the energy metabolism of Leishmania species, affecting the NAD+/NADH balance and disrupting organelle membranes, leading to cell death .

- Induction of Apoptosis : The drug induces apoptosis in Leishmania parasites, which is crucial for its therapeutic efficacy .

- Immune Modulation : this compound enhances macrophage activation, promoting phagocytosis and clearance of the parasites from the host .

Efficacy in Clinical Studies

Clinical studies have demonstrated the effectiveness of this compound in treating various forms of leishmaniasis. Below are key findings from recent research:

-

Visceral Leishmaniasis (VL) :

- A study involving 392 patients indicated that a short-course regimen (20 mg/kg/day for 1 week post-defervescence) was non-inferior to the standard 3-week regimen, achieving a final cure rate of 96% .

- The study highlighted that defervescence could serve as a reliable marker for parasitological response during treatment.

-

Cutaneous Leishmaniasis :

- A comparative study showed that combining this compound with topical treatments (e.g., TCA or fractional CO2 laser) significantly improved clinical outcomes compared to this compound alone. The complete improvement rates were 38.5% for this compound alone versus 90% and 87% for combination therapies .

Pharmacokinetics

This compound is administered intravenously or intralesionally, with pharmacokinetic profiles indicating rapid absorption and distribution in tissues affected by leishmaniasis. The drug is primarily excreted via the kidneys, necessitating caution in patients with renal impairment.

Side Effects

While generally well-tolerated, this compound can cause side effects including:

- Hematological changes: Significant decreases in red blood cells (RBC), platelets (PLT), and white blood cells (WBC) have been reported .

- Local reactions: Pain and swelling at the injection site are common.

- Rarely, cardiac complications can occur due to its effects on electrolyte balance and myocardial function .

Comparative Efficacy

A meta-analysis comparing this compound with other treatments such as miltefosine found that while this compound remains effective, miltefosine showed superior cure rates in certain studies . This highlights the need for ongoing evaluation of treatment protocols based on regional resistance patterns.

Data Summary

| Study Focus | Treatment Regimen | Cure Rate (%) | Duration (days) | Notes |

|---|---|---|---|---|

| Visceral Leishmaniasis | This compound 20 mg/kg/day for 7 days | 96 | 7 | Non-inferior to standard 28-day regimen |

| Cutaneous Leishmaniasis | This compound alone vs. combination therapies | 38.5 vs. 90 | 6.1 ± 2.1 | Combination therapies significantly better |

| Pharmacokinetics | IV administration | N/A | N/A | Rapid absorption; renal excretion |

Case Studies

Case Study 1 : A cohort study evaluated the effectiveness of a short-course regimen of this compound in Iran. Patients treated with this regimen showed a significant drop in parasite density post-treatment and minimal relapse rates over six months.

Case Study 2 : In another research trial, patients receiving combined therapy with this compound and topical treatments exhibited enhanced healing rates and reduced lesion sizes compared to those receiving this compound alone.

Propriétés

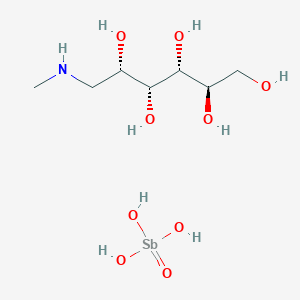

IUPAC Name |

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGYVDXPYVPAAQ-SESJOKTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO8Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043935 | |

| Record name | Meglumine antimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-51-7 | |

| Record name | Meglumine antimoniate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglumine antimoniate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meglumine antimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUMINE ANTIMONIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.